molecular formula C26H24ClN3O3 B13926898 4-(1-(5-Chloro-2-(3-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid

4-(1-(5-Chloro-2-(3-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid

Cat. No.: B13926898
M. Wt: 461.9 g/mol
InChI Key: IQIGEPLIGQLVTB-UHFFFAOYSA-N
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Description

4-(1-(5-Chloro-2-(3-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid is a complex organic compound that features a unique structure combining a pyrrolidine ring, a nicotinamide moiety, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(5-Chloro-2-(3-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.

    Introduction of the Nicotinamide Moiety: This step often involves coupling reactions, such as amide bond formation, using nicotinic acid derivatives.

    Attachment of the Benzoic Acid Group: This can be done through esterification or amidation reactions, followed by hydrolysis to yield the final benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-(5-Chloro-2-(3-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(1-(5-Chloro-2-(3-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1-(5-Chloro-2-(3-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-(5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid
  • 4-(1-(5-Chloro-2-(3-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoic acid derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C26H24ClN3O3

Molecular Weight

461.9 g/mol

IUPAC Name

4-[1-[[5-chloro-2-(3-phenylpyrrolidin-1-yl)pyridine-3-carbonyl]amino]cyclopropyl]benzoic acid

InChI

InChI=1S/C26H24ClN3O3/c27-21-14-22(23(28-15-21)30-13-10-19(16-30)17-4-2-1-3-5-17)24(31)29-26(11-12-26)20-8-6-18(7-9-20)25(32)33/h1-9,14-15,19H,10-13,16H2,(H,29,31)(H,32,33)

InChI Key

IQIGEPLIGQLVTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C3=C(C=C(C=N3)Cl)C(=O)NC4(CC4)C5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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